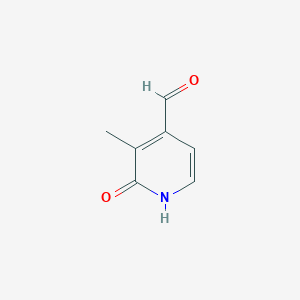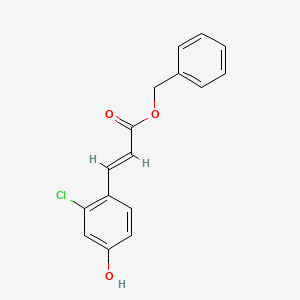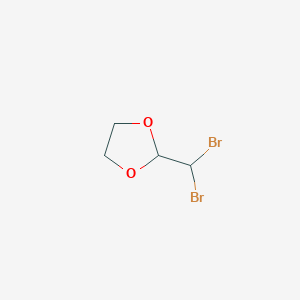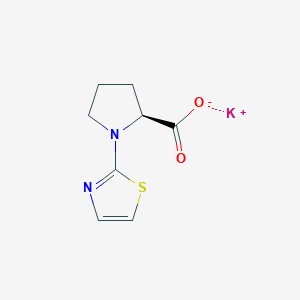
Potassium thiazol-2-yl-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium thiazol-2-yl-L-prolinate is a compound that combines the structural features of thiazole and proline. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while proline is an amino acid that plays a crucial role in protein synthesis. The combination of these two components results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium thiazol-2-yl-L-prolinate typically involves the reaction of thiazole derivatives with L-proline in the presence of a potassium base. One common method involves the use of potassium hydroxide as a base to facilitate the reaction between thiazole-2-carboxylic acid and L-proline. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium thiazol-2-yl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium thiazol-2-yl-L-prolinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug delivery agents.
Industry: Utilized in the development of new materials, catalysts, and chemical sensors.
Wirkmechanismus
The mechanism of action of potassium thiazol-2-yl-L-prolinate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The proline moiety may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-2-carboxylic acid and thiazole-4-carboxylic acid.
Proline derivatives: Compounds containing the proline moiety, such as L-proline methyl ester and L-proline ethyl ester.
Uniqueness
Potassium thiazol-2-yl-L-prolinate is unique due to the combination of the thiazole and proline structures, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H9KN2O2S |
|---|---|
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
potassium;(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2S.K/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8;/h3,5-6H,1-2,4H2,(H,11,12);/q;+1/p-1/t6-;/m0./s1 |
InChI-Schlüssel |
YFCHCMLKBPVOFA-RGMNGODLSA-M |
Isomerische SMILES |
C1C[C@H](N(C1)C2=NC=CS2)C(=O)[O-].[K+] |
Kanonische SMILES |
C1CC(N(C1)C2=NC=CS2)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)

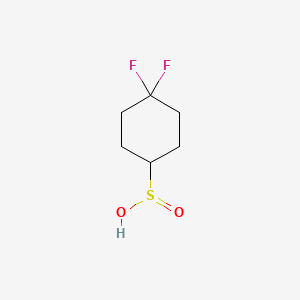
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
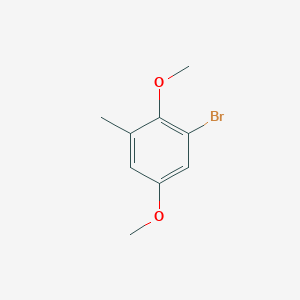
![Benzo[f]cinnoline](/img/structure/B12954418.png)

![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
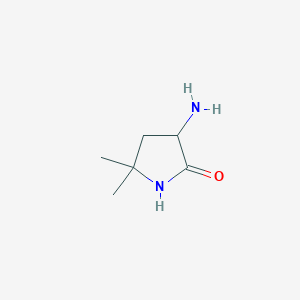
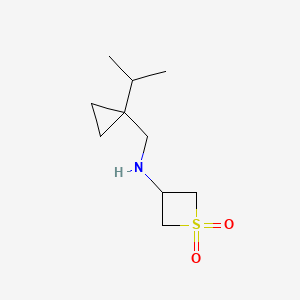
![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)
